Zinc, chloro(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, chloro(4-methylphenyl)-, also known as p-tolylzinc chloride, is an organozinc compound with the molecular formula C7H7ClZn. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. The presence of the 4-methylphenyl group attached to the zinc atom makes this compound particularly useful in various chemical reactions, including cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc, chloro(4-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with zinc chloride. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of zinc, chloro(4-methylphenyl)- often involves large-scale Grignard reactions followed by purification processes to ensure high purity and yield. The use of automated reactors and stringent control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Zinc, chloro(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: It can be reduced to form zinc metal and 4-methylphenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Zinc oxide and 4-methylphenyl derivatives.
Reduction: Zinc metal and 4-methylphenyl derivatives.
Substitution: Various substituted organozinc compounds depending on the nucleophile used.
Scientific Research Applications
Zinc, chloro(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of zinc, chloro(4-methylphenyl)- involves the formation of organozinc intermediates that participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. These intermediates can then undergo further transformations, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Zinc, chloro(4-methoxyphenyl)-: Similar in structure but with a methoxy group instead of a methyl group.
Zinc, chloro(4-chlorophenyl)-: Contains a chloro group instead of a methyl group.
Zinc, chloro(4-bromophenyl)-: Contains a bromo group instead of a methyl group.
Uniqueness
Zinc, chloro(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
90252-89-4 |
---|---|
Molecular Formula |
C7H7ClZn |
Molecular Weight |
192.0 g/mol |
IUPAC Name |
chlorozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DJTOCIZDRVKTCU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[C-]C=C1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.